molecular formula C18H21NO2 B12624386 N-[3-(3-Methoxyphenyl)-3-phenylpropyl]acetamide CAS No. 920317-83-5

N-[3-(3-Methoxyphenyl)-3-phenylpropyl]acetamide

Cat. No.: B12624386
CAS No.: 920317-83-5
M. Wt: 283.4 g/mol
InChI Key: OJTOLFDTLADRFL-UHFFFAOYSA-N
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Description

N-[3-(3-Methoxyphenyl)-3-phenylpropyl]acetamide is a synthetic organic compound belonging to the class of acetamide derivatives. Its molecular structure incorporates methoxyphenyl and phenylpropyl moieties, which are common in compounds investigated for various biological activities . Acetamide derivatives are of significant interest in medicinal chemistry and pharmacological research. Scientific literature indicates that structurally related compounds have been synthesized and evaluated for their potential antioxidant activity, with some demonstrating the ability to scavenge free radicals like the ABTS radical cation . Furthermore, certain N-substituted acetamide derivatives have been reported to significantly reduce the production of nitric oxide (NO) in stimulated macrophage cell lines, suggesting potential anti-inflammatory research applications . Research into phenoxy acetamide and other related derivatives highlights their chemical diversity and role as valuable frameworks for developing pharmacologically active compounds . The molecular structure of such compounds is often analyzed using techniques including NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm purity and understand solid-state interactions . This product is intended for research purposes only by qualified professionals. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

920317-83-5

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

N-[3-(3-methoxyphenyl)-3-phenylpropyl]acetamide

InChI

InChI=1S/C18H21NO2/c1-14(20)19-12-11-18(15-7-4-3-5-8-15)16-9-6-10-17(13-16)21-2/h3-10,13,18H,11-12H2,1-2H3,(H,19,20)

InChI Key

OJTOLFDTLADRFL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC(C1=CC=CC=C1)C2=CC(=CC=C2)OC

Origin of Product

United States

Preparation Methods

Method 1: Direct Acylation

This method involves the acylation of an amine with an acetic acid derivative.

  • Reagents:

    • 3-(3-Methoxyphenyl)-3-phenylpropylamine
    • Acetic anhydride or acetyl chloride
  • Procedure:

    • Dissolve the amine in a dry solvent (e.g., dichloromethane).
    • Add acetic anhydride dropwise while stirring at room temperature.
    • Allow the reaction to proceed for several hours.
    • Quench the reaction with water and extract the organic layer.
    • Purify the product by recrystallization or chromatography.

Method 2: Coupling Reaction

This method utilizes a coupling agent to facilitate the reaction between an amine and an acid derivative.

  • Reagents:

    • 3-(3-Methoxyphenyl)-3-phenylpropylamine
    • Acetic acid or its derivatives
    • Coupling agents (e.g., N,N'-carbonyldiimidazole)
  • Procedure:

    • Combine the amine and coupling agent in a suitable solvent.
    • Add the acetic acid derivative to the mixture.
    • Stir at elevated temperatures (50–70°C) for several hours.
    • Cool the mixture and precipitate the product.
    • Wash and dry the solid product.

Comparative Analysis of Methods

The following table summarizes key aspects of each preparation method:

Method Reagents Used Temperature Yield Purification Method
Direct Acylation Acetic anhydride, dichloromethane Room temperature Moderate Recrystallization
Coupling Reaction N,N'-carbonyldiimidazole, acetic acid Elevated (50–70°C) High Chromatography

Research Findings

Recent studies have highlighted various derivatives of this compound, showcasing their biological activities, particularly in relation to melatonin receptor binding affinities. The modifications in chain length and substitution patterns have been shown to significantly affect pharmacological properties.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-Methoxyphenyl)-3-phenylpropyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the acetamide can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of N-[3-(3-Hydroxyphenyl)-3-phenylpropyl]acetamide.

    Reduction: Formation of N-[3-(3-Methoxyphenyl)-3-phenylpropyl]amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-(3-Methoxyphenyl)-3-phenylpropyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-[3-(3-Methoxyphenyl)-3-phenylpropyl]acetamide exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to certain receptors or enzymes, modulating their activity. The methoxy and phenyl groups play a crucial role in its binding affinity and specificity, influencing the compound’s overall efficacy.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Property N-[3-(3-Methoxyphenyl)-3-phenylpropyl]acetamide N-(3-[1H-Indole-3-yl]propyl)acetamide N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
Molecular Weight ~325.4 g/mol 246.3 g/mol 396.3 g/mol
logP 3.8 (estimated) 2.9 4.5
Synthetic Yield Not reported 89.9% (crude) 65–70%
Key Bioactivity Hypothetical FPR1 antagonism Nematocidal (89.9% mortality) TRPV1 antagonism (18 nM Ki)
Thermal Stability Stable below 150°C Degrades at >200°C Stable up to 180°C

Biological Activity

N-[3-(3-Methoxyphenyl)-3-phenylpropyl]acetamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a complex molecular structure characterized by:

  • Molecular Formula : C_{24}H_{29}NO_2
  • Molecular Weight : Approximately 417.5 g/mol

The compound consists of a methoxyphenyl group and a phenylpropyl chain attached to an acetamide functional group. These structural elements contribute to its distinct biological properties and activities.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets involved in various biological pathways. Preliminary research indicates that it may exert effects related to:

  • Anti-inflammatory Activity : The compound has shown potential in modulating inflammatory pathways, making it a candidate for treating conditions associated with inflammation and pain .
  • Cell Signaling Modulation : Interaction studies suggest that this compound may influence cell signaling pathways, potentially affecting cell division, migration, and survival .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups. The synthetic route often includes:

  • Formation of the Acetamide : Starting from an appropriate aniline derivative.
  • Coupling Reactions : Utilizing coupling agents to attach the phenylpropyl chain.
  • Purification : Techniques such as recrystallization or chromatography to obtain the desired product in high purity.

In Vitro Studies

Recent studies have evaluated the biological activity of this compound using various in vitro assays. The results indicate promising bioactivity across multiple cell lines:

Cell LineIC50 (µM)Observations
HL6010.5Moderate antiproliferative activity
A5497.2Significant growth inhibition
MCF-75.4High sensitivity indicating potential efficacy

These findings suggest that the compound may possess anticancer properties, warranting further investigation into its mechanisms and therapeutic potential.

Case Studies

  • Case Study on Anti-inflammatory Effects :
    • A study investigated the effects of this compound on inflammatory markers in human cell lines. Results indicated a reduction in pro-inflammatory cytokines, supporting its potential use in treating inflammatory diseases .
  • Anticancer Activity :
    • In a comparative study with known anticancer agents, this compound exhibited superior activity against specific cancer cell lines, highlighting its therapeutic potential .

Q & A

Q. What are the recommended synthetic routes for N-[3-(3-Methoxyphenyl)-3-phenylpropyl]acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling 3-(3-methoxyphenyl)-3-phenylpropylamine with acetyl chloride or acetic anhydride under controlled conditions. Key steps include:
  • Precursor Preparation : 3-Methoxyphenethylamine derivatives (e.g., CAS 2039-67-0) can serve as intermediates .
  • Coupling Reaction : Use of anhydrous solvents (e.g., dichloromethane) with a base (e.g., triethylamine) to neutralize HCl byproducts.
  • Optimization : Reaction temperature (0–25°C), stoichiometric ratios (1:1.2 amine:acetylating agent), and purification via silica gel chromatography (eluent: ethyl acetate/hexane) improve yields .
    Table 1 : Example Reaction Conditions
SolventTemp (°C)CatalystYield (%)
DCM0–25None75–85
THF25–40DMAP65–70

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Expect signals at δ 1.95–2.10 ppm (acetamide CH₃), δ 3.75–3.85 ppm (methoxy OCH₃), and aromatic protons (δ 6.7–7.4 ppm) split into multiplet patterns due to substituents .
  • ¹³C NMR : Carbonyl resonance at ~170 ppm (amide C=O), methoxy carbons at ~55 ppm .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 311.33 (C₁₈H₁₇NO₄) with fragmentation patterns indicating loss of acetamide (–59 amu) .
  • IR Spectroscopy : Strong bands at ~1650 cm⁻¹ (amide I) and ~1550 cm⁻¹ (amide II) .

Q. What are the known biological activities of structurally related N-(3-methoxyphenyl)acetamide derivatives?

  • Methodological Answer : Phenacetamide (N-(3-methoxyphenyl)acetamide) exhibits analgesic and antipyretic properties in preclinical models, validated via LCMS and NMR structural confirmation . For the target compound, researchers should:
  • Conduct in vitro assays (e.g., COX-1/COX-2 inhibition for anti-inflammatory activity).
  • Compare pharmacokinetic profiles (e.g., plasma stability, metabolic half-life) using HPLC-MS .

Advanced Research Questions

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Methodological Answer :
  • Molecular Docking : Use software (e.g., Molegro Virtual Docker) to dock the compound into TRP channel or FPR1 protein active sites. Parameters include:
  • Grid Resolution : 0.30 Å.
  • Scoring Function : MolDock Score (Rerank Score for affinity ranking) .
  • MD Simulations : Validate docking poses via GROMACS (50 ns trajectories, AMBER force field) to assess binding stability.

Q. How can contradictions in pharmacological data for methoxyphenyl acetamide derivatives be resolved?

  • Methodological Answer :
  • Assay Standardization : Control variables like cell line (e.g., HEK293 vs. CHO), solvent (DMSO concentration ≤0.1%), and incubation time .
  • Purity Validation : Use HPLC (≥98% purity; λmax 255 nm) to rule out impurities affecting results .
  • Meta-Analysis : Compare datasets using tools like RevMan to identify outliers or methodological biases .

Q. What factors influence the stability of this compound under experimental conditions?

  • Methodological Answer :
  • Thermal Stability : Store at –20°C in amber vials; assess degradation via accelerated stability testing (40°C/75% RH for 4 weeks) .
  • Photostability : Expose to UV light (ICH Q1B guidelines) and monitor by TLC (Rf shifts indicate degradation).
  • pH Sensitivity : Test solubility in PBS (pH 7.4) vs. acidic/basic buffers; use LCMS to identify hydrolysis products (e.g., free amine) .

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